molecular formula C16H26N2O2 B14170533 N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine CAS No. 5339-00-4

N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine

Cat. No.: B14170533
CAS No.: 5339-00-4
M. Wt: 278.39 g/mol
InChI Key: BDYHHTQXTLRPRK-UHFFFAOYSA-N
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Description

N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine is a tertiary amine featuring a butanamine backbone substituted with a butyl group and a 2-(4-nitrophenyl)ethyl moiety. For instance, substituted silyl carbamates (e.g., 1c and 1d in ) highlight how substituent electronic effects modulate reaction rates, with nitro groups reducing basicity compared to phenolic analogs .

Properties

CAS No.

5339-00-4

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

N-butyl-N-[2-(4-nitrophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C16H26N2O2/c1-3-5-12-17(13-6-4-2)14-11-15-7-9-16(10-8-15)18(19)20/h7-10H,3-6,11-14H2,1-2H3

InChI Key

BDYHHTQXTLRPRK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine typically involves the reaction of butylamine with 4-nitrophenyl ethyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butylamine moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The butylamine moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Key Properties/Applications References
N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine C₁₆H₂₅N₃O₂* 4-nitrophenyl, butyl Electron-withdrawing nitro group; potential use in reactive intermediates Inferred
DIBUTYLTRYPTAMINE (N-Butyl-N-[2-(1H-indol-3-yl)ethyl]-1-butanamine) C₁₈H₂₈N₂ Indole group Psychoactive properties; higher hydrophobicity due to aromatic indole
4-(4-Ethylphenoxy)-N-(2-methyl-2-propanyl)-1-butanamine C₁₆H₂₇NO Phenoxy, tert-butyl Bulky tert-butyl group increases steric hindrance; potential surfactant or pharmaceutical intermediate
N-Butyl-N-(3-chloropropyl)-1-butanamine C₁₁H₂₄ClN Chloropropyl group Reactivity in nucleophilic substitutions; precursor for organochlorine synthesis
1-Butanamine, N-butyl-N-[(triethoxysilyl)methyl]- C₁₄H₃₁NO₃Si Triethoxysilyl group Silane functionality for surface modification or polymer curing

*Inferred molecular formula based on structural analysis.

Key Observations:
  • Electron Effects: The nitro group in the target compound reduces amine basicity compared to electron-donating groups (e.g., phenoxy in ). This aligns with findings in , where nitro-substituted carbamates exhibit slower disassembly kinetics (rate constant: 38.5 ± 0.3 M⁻¹ min⁻¹) due to higher pKa values of nitroanilines versus phenols .
  • Steric Hindrance : Bulky substituents like tert-butyl () or triethoxysilyl () hinder reactivity, whereas linear chains (e.g., chloropropyl in ) enhance accessibility for reactions.

Physicochemical and Functional Comparisons

Solubility and Reactivity:
  • The nitro group enhances polarity but reduces water solubility compared to hydroxyl or amine derivatives. For example, 4-nitrophenol (a related compound in ) has moderate water solubility (1.6 g/L at 25°C), suggesting similar behavior for the target compound .
  • In contrast, DIBUTYLTRYPTAMINE () exhibits greater lipophilicity due to its indole moiety, favoring membrane permeability in biological systems .

Biological Activity

N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical formula C13H18N2O4C_{13}H_{18}N_{2}O_{4}. The presence of the nitrophenyl group is critical for its biological activity, as it participates in various electron transfer reactions and can form hydrogen bonds with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitrophenyl group enhances the compound's ability to modulate enzymatic activities and cellular pathways, leading to various biological effects. These interactions can influence processes such as apoptosis in cancer cells and antimicrobial activity against pathogens .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that the compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be less than 0.24 µg/mL, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. One notable finding is that the compound can induce apoptosis in cancer cell lines, as evidenced by increased Annexin V/PI-positive cells. The mechanism involves the upregulation of apoptosis-associated proteins such as cleaved caspase-3 and cleaved PARP, alongside the downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 1: Anticancer Efficacy

A study examined the effects of this compound on a panel of cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth, with IC50 values indicating potent cytotoxicity against various cancer types. This suggests its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against a range of microbial strains. The results showed consistent antimicrobial activity, supporting its use as a potential candidate for developing new antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectIC50/MIC Value
AntimicrobialGram-positive bacteriaSignificant inhibition< 0.24 µg/mL
AntimicrobialGram-negative bacteriaSignificant inhibition< 0.24 µg/mL
AnticancerVarious cancer cell linesInduction of apoptosisSpecific IC50 values

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